molecular formula C13H21F2NO3 B15279278 tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B15279278
M. Wt: 277.31 g/mol
InChI Key: PFBOUVFWFNPDEL-SECBINFHSA-N
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Description

tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a hydroxymethyl group, and two fluorine atoms. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe fluorine atoms are usually introduced via selective fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Sodium azide, thiols

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Azide or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate stands out due to the presence of the fluorine atoms and the hydroxymethyl group. These functional groups impart unique chemical reactivity and biological activity, making this compound particularly valuable in research and industrial applications .

Properties

Molecular Formula

C13H21F2NO3

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl (5S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-7-12(8-16)6-13(14,15)4-9(12)5-17/h9,17H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

PFBOUVFWFNPDEL-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@@H]2CO)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)(F)F

Origin of Product

United States

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